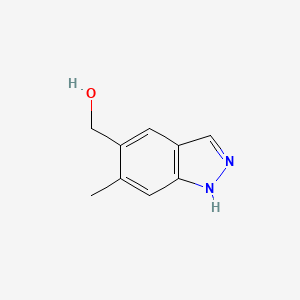

(6-methyl-1H-indazol-5-yl)methanol

Description

Properties

IUPAC Name |

(6-methyl-1H-indazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-9-7(4-10-11-9)3-8(6)5-12/h2-4,12H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXSDSGNPLJFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CO)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299249 | |

| Record name | 1H-Indazole-5-methanol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638764-55-2 | |

| Record name | 1H-Indazole-5-methanol, 6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-5-methanol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1H-indazol-5-yl)methanol typically involves the reaction of 6-methylindazole with formaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methanol group at the 5-position of the indazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-indazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 6-methyl-1H-indazole-5-carboxylic acid.

Reduction: Formation of 6-methyl-1H-indazole-5-amine.

Substitution: Formation of various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various functionalizations, making it versatile for creating diverse chemical entities.

Biological Studies

- Antimicrobial Activity : Research indicates that (6-methyl-1H-indazol-5-yl)methanol exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

- Anticancer Properties : Preliminary investigations into its anticancer effects have demonstrated that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways, which warrants further exploration.

Medicinal Chemistry

- Drug Development : The compound is being explored for therapeutic applications, particularly in drug development targeting diseases such as cancer and infectious diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for new drug formulations .

Industrial Applications

- Specialty Chemicals : In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its functional groups can be modified to create compounds with specific properties suited for industrial applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics .

Case Study 2: Anticancer Research

In another research project focused on anticancer properties, this compound was evaluated for its effects on human breast cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of (6-methyl-1H-indazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Substituent Variations on the Indazole Core

Key structural analogues differ in substituent type, position, and electronic effects:

Key Observations :

Heterocycle Variations

Comparisons with benzimidazole and imidazole derivatives highlight core structural differences:

Key Observations :

Functional Group Comparisons

The hydroxymethyl group distinguishes the target compound from other alcohol-containing analogues:

Key Observations :

- Hydrogen Bonding: The hydroxymethyl group in the target compound is a stronger H-bond donor than primary alcohols in imidazole derivatives, influencing solubility and protein interactions .

- Halogen Effects : Bromine substituents (e.g., in 5-bromo-6-methyl-1H-indazole) improve lipophilicity but may introduce toxicity concerns .

Research Findings and Implications

- Synthetic Routes: The target compound can be synthesized via reductive amination or aldehyde reduction, analogous to methods used for (1-(4-fluorophenyl)-6-methyl-1H-indazol-5-yl)methanol .

- Biological Relevance : Indazole derivatives with hydroxymethyl groups are promising scaffolds for anticancer agents due to their balanced solubility and binding properties .

- Thermal Stability : High melting points (>200°C) observed in structurally related compounds (e.g., ) suggest that the target compound may exhibit similar thermal robustness .

Biological Activity

(6-methyl-1H-indazol-5-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula: C9H10N2O

- Molecular Weight: 162.19 g/mol

- CAS Number: 1638764-55-2

The compound is synthesized via the reaction of 6-methylindazole with formaldehyde under acidic or basic conditions, often using catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. The exact mechanisms of action are still under investigation, but it is believed that the compound may disrupt cellular processes in microorganisms.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound may exert its effects by modulating signaling pathways involved in cell growth and apoptosis.

The biological effects of this compound are thought to involve interactions with various molecular targets:

- Enzyme Inhibition: Potential inhibition of kinases involved in cancer cell signaling pathways.

- Cellular Signaling Modulation: The compound may influence pathways related to cell survival and apoptosis, affecting the overall growth and differentiation of cells.

Case Studies and Experimental Data

A comprehensive study evaluated the biological activity of several indazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested, particularly against E. histolytica with an IC50 value lower than 0.740 µM .

| Compound | Activity Against E. histolytica | IC50 (µM) |

|---|---|---|

| This compound | Yes | <0.740 |

| 1H-indazole | Yes | 0.740 |

Pharmacological Evaluation

Further pharmacological evaluations have demonstrated that this compound could serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases due to its ability to modulate NF-kB and AP-1 pathways .

Q & A

Q. What in vitro models are suitable for toxicity profiling of this compound?

- Methodological Answer :

- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release after 48-hour exposure.

- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.